molecular formula C13H17NO2 B1438239 1-(7-Methoxy-3,5-dimethyl-1-benzofuran-2-yl)ethan-1-amine CAS No. 1094254-09-7

1-(7-Methoxy-3,5-dimethyl-1-benzofuran-2-yl)ethan-1-amine

Cat. No.: B1438239
CAS No.: 1094254-09-7
M. Wt: 219.28 g/mol
InChI Key: NRWJAVNWMGAIQX-UHFFFAOYSA-N
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Description

1-(7-Methoxy-3,5-dimethyl-1-benzofuran-2-yl)ethan-1-amine is a chemical compound with the molecular formula C13H17NO2 It is a derivative of benzofuran, a class of compounds known for their diverse biological activities

Preparation Methods

The synthesis of 1-(7-Methoxy-3,5-dimethyl-1-benzofuran-2-yl)ethan-1-amine typically involves several steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3,5-dimethylphenol and 2-bromo-1-methoxyethane.

    Formation of Benzofuran Core: The initial step involves the formation of the benzofuran core through a cyclization reaction. This can be achieved by reacting 3,5-dimethylphenol with 2-bromo-1-methoxyethane in the presence of a base such as potassium carbonate.

    Amination: The next step involves the introduction of the amine group. This can be done by reacting the intermediate benzofuran compound with an amine source such as ethylamine under suitable conditions.

    Purification: The final product is purified using standard techniques such as recrystallization or chromatography to obtain this compound in high purity.

Industrial production methods may involve optimization of these steps to improve yield and reduce costs.

Chemical Reactions Analysis

1-(7-Methoxy-3,5-dimethyl-1-benzofuran-2-yl)ethan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to obtain reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles such as halides or thiols.

    Acylation: The amine group can be acylated using acyl chlorides or anhydrides to form amides.

Common reagents and conditions used in these reactions vary depending on the desired transformation. Major products formed from these reactions include oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

1-(7-Methoxy-3,5-dimethyl-1-benzofuran-2-yl)ethan-1-amine has several scientific research applications:

    Chemistry: It serves as a versatile building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

    Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.

Comparison with Similar Compounds

1-(7-Methoxy-3,5-dimethyl-1-benzofuran-2-yl)ethan-1-amine can be compared with other benzofuran derivatives, such as:

    7-Methoxy-3,5-dimethylbenzofuran: Lacks the ethan-1-amine group, making it less versatile in terms of chemical reactivity.

    2-Amino-3,5-dimethylbenzofuran: Similar structure but different substitution pattern, leading to different biological activities.

    7-Methoxy-2-ethylbenzofuran: Contains an ethyl group instead of the ethan-1-amine group, affecting its chemical and biological properties.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

IUPAC Name

1-(7-methoxy-3,5-dimethyl-1-benzofuran-2-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c1-7-5-10-8(2)12(9(3)14)16-13(10)11(6-7)15-4/h5-6,9H,14H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRWJAVNWMGAIQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C1)OC)OC(=C2C)C(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(7-Methoxy-3,5-dimethyl-1-benzofuran-2-yl)ethan-1-amine

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